2-Methoxy-4-(trifluoromethyl)benzamide
Overview
Description
2-Methoxy-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzamide core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Methoxy-4-(trifluoromethyl)benzamide typically involves the reaction of 2-methoxy-4-(trifluoromethyl)benzoic acid with ammonia or an amine under suitable conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methoxy-4-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
2-Methoxy-4-(trifluoromethyl)benzoic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
4-(Trifluoromethyl)benzamide: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
2-Methoxybenzamide: Lacks the trifluoromethyl group, which affects its lipophilicity and overall chemical behavior.
The uniqueness of this compound lies in the combination of the methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRWUEIEUKDLDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396419 | |
Record name | 2-methoxy-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-54-5 | |
Record name | 2-methoxy-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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